molecular formula C13H18BrNO3S B7576961 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide

4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide

Cat. No. B7576961
M. Wt: 348.26 g/mol
InChI Key: AUSGEVBOJIXWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as BOMOS, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, this compound has been shown to interact with cell membranes, potentially altering their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide in lab experiments is its potential use as a reagent in organic chemistry. Additionally, its antimicrobial and anticancer properties make it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the full extent of its toxicity and potential side effects.

Future Directions

There are many potential future directions for research on 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to determine the full extent of its anticancer properties and potential use in cancer treatment. Furthermore, the potential toxicity and side effects of this compound need to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 4-bromo-N-methylbenzenesulfonamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound, which can be purified using various techniques such as chromatography.

Scientific Research Applications

The potential applications of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been studied for its potential use as a reagent in organic chemistry, as well as its potential use in the development of new drugs. This compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-15(9-11-3-2-8-18-10-11)19(16,17)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSGEVBOJIXWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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